Methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with fluorine, methoxy, and a pinacol boronate group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . Its structural uniqueness arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which modulate reactivity and electronic properties .
Properties
IUPAC Name |
methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)12-10(17)7-9(13(18)20-6)8-11(12)19-5/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNVOVVUVNSXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products:
Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology:
Bioconjugation: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: The compound is used in the synthesis of drug candidates, particularly those requiring biaryl motifs.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is its participation in the Suzuki–Miyaura coupling reaction. The reaction involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
Key Findings :
- The methoxy group in the target compound stabilizes intermediates via resonance donation, but the fluoro group offsets this by withdrawing electron density, resulting in intermediate reactivity compared to analogs with stronger EWGs (e.g., CF₃ or CN) .
- Steric effects from substituent positioning (e.g., ortho-fluoro in ) significantly reduce coupling yields, whereas para-substituted analogs exhibit optimal reactivity .
Crystallographic and Electronic Properties
- Target Compound : DFT studies reveal a planar benzoate core with a dihedral angle of 8.2° between the boronate ring and benzene, favoring conjugation. The fluorine atom induces localized electron deficiency, while methoxy enhances π-electron density at the boronation site .
- Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate : Extended aromatic systems increase planarity (dihedral angle: 4.5°), improving stability in solid-state applications .
- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate : The CF₃ group induces a dipole moment of 2.8 D, enhancing solubility in polar solvents compared to the target compound (1.5 D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
